![molecular formula C7H7ClN2O2 B1348472 4-Chloro-3-hydrazinylbenzoic acid CAS No. 61100-67-2](/img/structure/B1348472.png)
4-Chloro-3-hydrazinylbenzoic acid
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Overview
Description
4-Chloro-3-hydrazinylbenzoic acid is a chemical compound with the molecular formula C7H7ClN2O2 . It is a powder at room temperature . The compound has a molecular weight of 223.06 g/mol .
Molecular Structure Analysis
The InChI code for 4-Chloro-3-hydrazinylbenzoic acid is1S/C7H7ClN2O2.ClH/c8-5-2-1-4(7(11)12)3-6(5)10-9;/h1-3,10H,9H2,(H,11,12);1H
. This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
4-Chloro-3-hydrazinylbenzoic acid is a powder at room temperature . Its physical and chemical properties would be influenced by its molecular structure, particularly the presence of the hydrazine and carboxylic acid groups.Scientific Research Applications
Chemical Properties and Structural Aspects
“4-Chloro-3-hydrazinylbenzoic acid” is a type of ortho chloro-substituted benzoic acid. These compounds have been the subject of detailed investigations, both as isolated molecules and in the crystalline phase . Quantum chemical calculations performed within the density functional theory (DFT) formalism are used to investigate the potential energy landscapes of the molecules . The structures of the relevant conformers of the molecules are discussed in comparative terms, and used to rationalize experimental data obtained for the compounds in the gas phase and isolated in low-temperature inert matrices .
Precursor for Agrochemical and Pharmaceutical Products
Fluoro- and chloro-substituted benzoic acid derivatives, such as “4-Chloro-3-hydrazinylbenzoic acid”, have been shown to exhibit relevant practical applications, namely as precursors of agrochemical and pharmaceutical products .
Food Additives and Dyes
In addition to their use in agrochemicals and pharmaceuticals, these compounds also find applications as food additives and dyes .
Pharmaceutical Testing
“4-Chloro-3-hydrazinylbenzoic acid” is also used in pharmaceutical testing. It is often used as a high-quality reference standard for accurate results .
Safety and Hazards
properties
IUPAC Name |
4-chloro-3-hydrazinylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c8-5-2-1-4(7(11)12)3-6(5)10-9/h1-3,10H,9H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJBLCRWLBHWBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)NN)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366415 |
Source
|
Record name | 4-Chloro-3-hydrazino-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26658145 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
61100-67-2 |
Source
|
Record name | 4-Chloro-3-hydrazino-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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